Cas no 22819-12-1 (1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis-)

1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis-
- 5-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine
- STK764721
- MFCD27756593
- SR-01000533038
- Z56791045
- NCI60_012206
- 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-ylamine #
- NSC-636815
- 5,5'-ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate
- AKOS001028668
- H35724
- 3,3'-ethane-1,2-diylbis(1H-1,2,4-triazol-5-amine)
- 3H-1,2,4-Triazol-3-imine, 5,5'-(1,2-ethanediyl)bis[2,4-dihydro-
- NSC636815
- WAY-603014
- SCHEMBL26109507
- 1H-1,2,4-triazol-3-amine, 5,5'-(1,2-ethanediyl)bis-, nitrate (1:2)
- SR-01000533038-1
- ALBB-026706
- 3-[2-(5-imino-1,4-dihydro-1,2,4-triazol-3-yl)ethyl]-1,4-dihydro-1,2,4-triazol-5-imine
- CHEMBL496858
- 22819-12-1
- RRIQYSBGTNWGDO-UHFFFAOYSA-N
- Ethane, 1,2-bis(3-amino-1,2,4-triazol-5-yl)-
- AKOS002528607
- 1,2,4-Triazole, 5-amino-3-[3'-(5-amino-1,2,4-triazolyl)]ethyl-
- 3-[2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazol-5-amine
-
- MDL: MFCD27756593
- Inchi: InChI=1S/C6H10N8/c7-5-9-3(11-13-5)1-2-4-10-6(8)14-12-4/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14)
- InChI Key: RRIQYSBGTNWGDO-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 194.10284235Da
- Monoisotopic Mass: 194.10284235Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 135Ų
1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB416133-500mg |
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate; . |
22819-12-1 | 500mg |
€269.00 | 2024-06-07 | ||
abcr | AB416133-5g |
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate; . |
22819-12-1 | 5g |
€877.00 | 2024-06-07 | ||
abcr | AB416133-10g |
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate; . |
22819-12-1 | 10g |
€1357.00 | 2024-06-07 | ||
abcr | AB416133-500 mg |
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate |
22819-12-1 | 500MG |
€254.60 | 2023-02-10 | ||
abcr | AB416133-5 g |
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate |
22819-12-1 | 5g |
€907.00 | 2023-04-24 | ||
abcr | AB416133-1 g |
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate |
22819-12-1 | 1g |
€322.50 | 2023-04-24 | ||
abcr | AB416133-1g |
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate; . |
22819-12-1 | 1g |
€317.00 | 2024-06-07 |
1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis- Related Literature
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis-
Introduction to 1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis- (CAS No: 22819-12-1)
The compound 1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis-, with the CAS number 22819-12-1, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This bidentate triazole derivative has garnered attention due to its versatile structural framework and potential applications in drug development. The presence of two triazole rings linked by an ethylene bridge imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in addressing various diseases. Among these, triazoles have emerged as pivotal structures due to their broad spectrum of biological activities. The compound 1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis- (CAS No: 22819-12-1) exemplifies this trend by serving as a precursor for synthesizing biologically active molecules. Its dual amine functionality at the 3-position of each triazole ring provides multiple sites for further functionalization, enabling the creation of complex pharmacophores.
In the realm of drug discovery, the ability to modulate molecular interactions is crucial. The ethylene bridge in 1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis- (CAS No: 22819-12-1) introduces rigidity to the structure while maintaining flexibility, which is often desirable for binding to biological targets. This characteristic has been exploited in the design of small-molecule inhibitors targeting enzymes and receptors involved in metabolic and inflammatory pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other protein-protein interactions that are implicated in cancer and autoimmune diseases.
The synthesis of 1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis- (CAS No: 22819-12-1) involves a series of well-established organic reactions that highlight its synthetic utility. The formation of the triazole ring typically occurs via cycloaddition reactions between azides and alkynes under transition-metal catalysis. Subsequent functionalization at the amine positions can be achieved through nucleophilic substitution or condensation reactions with appropriate electrophiles. These synthetic pathways underscore the compound's accessibility and adaptability for further chemical manipulation.
One of the most compelling aspects of 1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-Ethanediyl)bis (CAS No: 22819-12-1) is its potential as a building block for drug candidates. Researchers have leveraged its scaffold to develop molecules with enhanced pharmacological properties. For example, modifications at the amine positions have led to compounds with improved solubility and bioavailability. Additionally, the ethylene bridge has been strategically incorporated to enhance binding affinity by optimizing spatial orientation relative to biological targets.
The pharmacological profile of derivatives derived from 1H-1,2,4-Triazol-3-am ine , 5 ,5'-( 1 ,2 -Ethanediyl )bis (CAS No: 22819 -12 -1 ) has been extensively studied in recent years. Preclinical data suggest that certain analogs exhibit anti-inflammatory and antiviral activities by modulating immune responses and viral replication mechanisms. These findings have spurred further investigation into developing novel therapeutics based on this scaffold. The compound's ability to interact with multiple biological pathways makes it a promising candidate for multitargeted drug design strategies.
The role of computational chemistry in optimizing derivatives of 1H - 1 ,2 ,4 -Tri azol -3 -am ine , 5 ,5 '-( 1 ,2 -Ethanediyl )bi s (CAS No: 22819 -12 -1 ) cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and identify optimal functional groups for enhancing biological activity. These computational approaches complement experimental efforts by providing rapid screening tools for hit identification and lead optimization. The integration of experimental and computational methods has accelerated the discovery process significantly.
Future directions in the study of 1H - 1 ,2 ,4 -Tri azol -3 -am ine , 5 ,5 '-( 1 ,2 -Ethanediyl )bi s (CAS No: 22819 -12 -1 ) include exploring its potential in treating neglected tropical diseases and developing next-generation antiviral agents against emerging pathogens. The compound's structural versatility allows for modifications that could target diverse disease mechanisms while minimizing side effects. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications.
In conclusion, H
22819-12-1 (1H-1,2,4-Triazol-3-amine, 5,5'-(1,2-ethanediyl)bis-) Related Products
- 866135-03-7(1,1,1-trifluoro-3-{(furan-2-yl)methylamino}propan-2-ol)
- 2227903-34-4(rac-(1R,3R)-3-(2,5-dimethylfuran-3-yl)-2,2-dimethylcyclopropylmethanamine)
- 921812-48-8(2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide)
- 1260381-29-0(7-Fluoro-5-iodo-1H-indazole)
- 1806180-94-8(6-Hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-4-sulfonamide)
- 1178634-82-6(3-Methyl-1-(pyridin-4-yl)butan-1-amine)
- 1864074-18-9(1-(Pyrimidin-2-ylthio)propan-2-amine hydrochloride)
- 486451-98-3(1-(3,5-dimethylphenoxy)methyl-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
- 946349-81-1(N4-(4-chloro-2-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine)
- 2430429-15-3((2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methyl(2,3-dihydro-1,4-benzodioxin-5-yl)methylamine)
